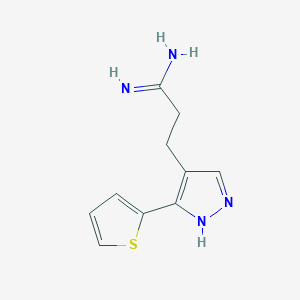

3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide

Vue d'ensemble

Description

The compound “3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide” is a complex organic molecule that contains a thiophene ring, a pyrazole ring, and a propanimidamide group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Pyrazole is a five-membered ring with three carbon atoms and two nitrogen atoms. Propanimidamide is a functional group derived from propanoic acid, with an amide linkage.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and pyrazole rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The thiophene and pyrazole rings might undergo electrophilic substitution reactions, while the propanimidamide group could participate in nucleophilic substitution reactions .Applications De Recherche Scientifique

Synthesis and Antidepressant Activity

A series of thiophene-pyrazole derivatives were synthesized and evaluated for their antidepressant activities. One specific derivative demonstrated significant reduction in immobility time in both force swimming and tail suspension tests, suggesting potential utility as antidepressants. The incorporation of an electron-withdrawing chlorine atom in the aromatic ring scaffold enhanced antidepressant activity (Mathew, Suresh, & Anbazhagan, 2014).

Antimicrobial and Antioxidant Activities

Thiophene-pyrazole derivatives have been shown to possess antimicrobial activity against various bacterial and fungal strains. Additionally, some derivatives demonstrated antioxidant properties, which could be beneficial in chemotherapeutic applications (Hamed et al., 2020; Ashok et al., 2016).

Anticancer Activity

Research has also explored the anticancer potential of thiophene-pyrazole derivatives. For example, compounds were efficiently prepared and evaluated against acute lymphoblastic leukemia cell lines, showing promising inhibitory concentrations. This suggests that such derivatives could be considered for further investigation as anticancer agents (Santos et al., 2016).

Anti-inflammatory and Analgesic Activities

Some thiophene-pyrazole derivatives exhibited both analgesic and anti-inflammatory activities in preclinical evaluations. These findings highlight the therapeutic potential of such compounds in managing pain and inflammation (Abdel-Wahab et al., 2012).

Enzyme Inhibitory Activity

A study designed and evaluated thiophene-based heterocyclic compounds for their enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. The results indicated significant inhibitory activities, suggesting potential applications in treating disorders associated with enzyme dysfunction (Cetin et al., 2021).

Mécanisme D'action

Target of Action

The targets of a compound are typically proteins such as enzymes or receptorsPyrazole derivatives have been found to have a wide range of biological activities .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its targets. For example, pyrazole derivatives have been found to have anti-inflammatory and antioxidant activities .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound has anti-inflammatory activity, it could reduce inflammation in the body .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can modulate the activity of these enzymes, thereby affecting various cellular processes . Additionally, this compound has shown potential in inhibiting certain enzymes involved in inflammatory pathways, suggesting its role as an anti-inflammatory agent .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, it has been shown to regulate the expression of genes involved in oxidative stress responses, thereby protecting cells from oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as proteins and enzymes, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule . For instance, the compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators . Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, the compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process enhances the compound’s solubility and facilitates its excretion . Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism.

Propriétés

IUPAC Name |

3-(5-thiophen-2-yl-1H-pyrazol-4-yl)propanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c11-9(12)4-3-7-6-13-14-10(7)8-2-1-5-15-8/h1-2,5-6H,3-4H2,(H3,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAJXVWFNWDUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=NN2)CCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B1482427.png)

![6-[(3-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482428.png)

![6-{5-Methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazin-3-amine](/img/structure/B1482430.png)

![2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482432.png)

![2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482438.png)